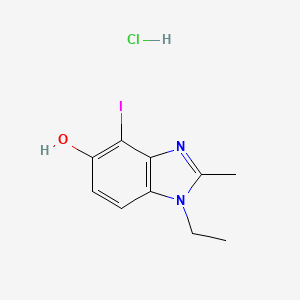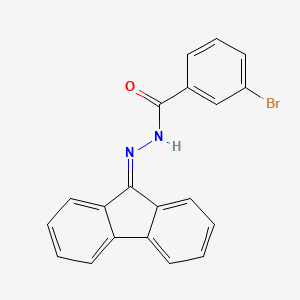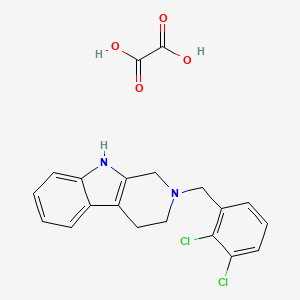![molecular formula C20H20N4O2S B5085360 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is not fully understood. However, it is believed to exert its effects through multiple pathways. In cancer cells, it has been shown to induce apoptosis through the activation of caspases. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In the brain, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline has a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. It has also been found to inhibit the migration and invasion of cancer cells. In the brain, it has been shown to reduce inflammation and oxidative stress. It has also been found to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline in lab experiments is its potent activity against cancer cells and neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.
Zukünftige Richtungen
There are several future directions for the use of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline in scientific research. One potential direction is the development of novel anticancer drugs based on this compound. It may also be used as a lead compound for the development of neuroprotective agents for the treatment of neurodegenerative diseases. Further studies are needed to determine its potential applications in other fields such as immunology and infectious diseases.
Conclusion
In conclusion, 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. Further studies are needed to determine its safety profile and potential side effects. However, it holds great promise as a lead compound for the development of novel drugs for the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline involves a multi-step process. The first step involves the condensation of 2-nitrophenylthiourea with 4-methylpiperazine in the presence of an acid catalyst. This results in the formation of 5-(4-methyl-1-piperazinyl)-2-nitrophenylthiourea. The second step involves the cyclization of the above compound with 8-hydroxyquinoline in the presence of a base catalyst. This results in the formation of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline.
Wissenschaftliche Forschungsanwendungen
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline has a range of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Another important application of this compound is in the field of neuroscience. It has been found to exhibit potent neuroprotective activity against various neurodegenerative diseases. It has been shown to inhibit the production of reactive oxygen species and reduce inflammation in the brain.
Eigenschaften
IUPAC Name |
8-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-22-10-12-23(13-11-22)16-7-8-17(24(25)26)19(14-16)27-18-6-2-4-15-5-3-9-21-20(15)18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOVBFMKRZWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)





![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)